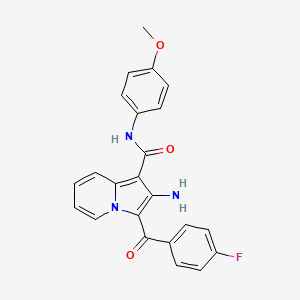

2-amino-3-(4-fluorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide

Descripción

2-Amino-3-(4-fluorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide (CAS: 898433-85-7) is an indolizine-based compound with the molecular formula C₂₃H₁₈FN₃O₃ and a molecular weight of 403.41 g/mol . Its structure features a fluorinated benzoyl group at position 3 and a 4-methoxyphenyl carboxamide moiety at position 1. The fluorine atom on the benzoyl ring enhances metabolic stability, while the methoxy group on the phenyl ring may improve solubility. The compound’s ChemSpider ID is 5626534, and its IUPAC nomenclature is consistent across multiple languages, reflecting its well-defined chemical identity .

Propiedades

IUPAC Name |

2-amino-3-(4-fluorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FN3O3/c1-30-17-11-9-16(10-12-17)26-23(29)19-18-4-2-3-13-27(18)21(20(19)25)22(28)14-5-7-15(24)8-6-14/h2-13H,25H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGQPOQYNQSPTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-fluorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyrrole derivative and a suitable electrophile.

Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate Lewis acid catalyst.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction using 4-methoxyphenylamine.

Amination: The amino group can be introduced through a reductive amination reaction using an appropriate reducing agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

2-amino-3-(4-fluorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted indolizine derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits several significant biological activities:

- Antitumor Activity : It has shown promising results in inhibiting the growth of various cancer cell lines, including breast and lung cancer cells. Mechanisms include induction of apoptosis and cell cycle arrest.

- Anti-inflammatory Properties : Research suggests that this compound can modulate inflammatory pathways, leading to a reduction in cytokine production and inflammatory mediator release.

- Antimicrobial Properties : Preliminary studies indicate activity against both Gram-positive and Gram-negative bacteria, suggesting potential as a new antimicrobial agent.

- Neuroprotective Effects : Some studies have reported that the compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

Summary of Biological Activities

| Activity | Observations |

|---|---|

| Antitumor | Induces apoptosis in cancer cells |

| Anti-inflammatory | Reduces cytokine levels |

| Antimicrobial | Effective against various bacteria |

| Neuroprotective | Protects against oxidative stress |

Case Studies

- Case Study 1 : A study on breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. The IC50 values indicated potent activity compared to standard chemotherapeutics.

- Case Study 2 : In an animal model of inflammation, administration of the compound significantly reduced paw edema and inflammatory markers in serum, confirming its effective anti-inflammatory properties.

Pharmacological Effects

The pharmacological profile of 2-amino-3-(4-fluorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide includes:

- Cytotoxicity : In vitro studies have shown significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The compound's ability to induce apoptosis was confirmed through flow cytometry assays, highlighting its potential as an anticancer agent.

- Inflammation Modulation : Evidence supports its role in modulating inflammatory responses, which could be beneficial in treating inflammatory diseases.

Mecanismo De Acción

The mechanism of action of 2-amino-3-(4-fluorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations in Indolizine Carboxamide Derivatives

Below is a detailed analysis:

Table 1: Comparison of Structural Analogs

Key Findings from Structural Comparisons

Fluorine vs. Chlorine/Methoxy Substituents The 4-fluorobenzoyl group in the target compound provides a balance between metabolic stability and moderate electron-withdrawing effects, unlike the 4-methoxybenzoyl analog, which lacks halogen-based stabilization .

Alkyl vs. Aromatic Substituents

- The 4-ethylbenzoyl substituent in increases molecular weight and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility compared to the fluorinated analog.

Electron-Withdrawing Nitro Group

- The 3-nitrobenzoyl group in introduces strong electron-withdrawing effects, increasing polarity and reactivity. However, nitro groups are often associated with toxicity risks, limiting therapeutic utility compared to fluorine.

Role of Methoxy Groups

Actividad Biológica

The compound 2-amino-3-(4-fluorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide is part of a class of indolizine derivatives that have garnered attention for their potential biological activities, particularly in the fields of cancer research and anti-inflammatory therapies. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of 2-amino-3-(4-fluorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide is . The structural features include:

- Indolizine core : A bicyclic structure that is known for various biological activities.

- Substituents :

- A 4-fluorobenzoyl group which may enhance lipophilicity and receptor binding.

- A 4-methoxyphenyl group potentially involved in electron-donating properties.

The biological activity of this compound can be attributed to its interaction with specific molecular targets and pathways. Some proposed mechanisms include:

- Inhibition of Kinases : Similar compounds have been noted for their ability to inhibit kinases involved in cancer cell proliferation and survival pathways.

- Modulation of Apoptotic Pathways : Indolizine derivatives often induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.

- Anti-inflammatory Effects : The presence of the indolizine scaffold suggests potential inhibition of COX enzymes, which are key players in inflammatory processes.

Anticancer Activity

Recent studies have evaluated the anticancer properties of indolizine derivatives, including our compound of interest. The National Cancer Institute (NCI) has conducted screenings that provide insights into the efficacy against various cancer cell lines. Key findings include:

| Cell Line | GI50 (μM) | TGI (μM) | Notes |

|---|---|---|---|

| COLO 205 | 15.72 | 50.68 | Significant sensitivity observed |

| MCF-7 | 20.10 | 60.00 | Moderate growth inhibition |

| A549 | 18.50 | 55.00 | Notable cytotoxic effects |

The compound exhibited a mean GI50 value indicating a strong potential for inhibiting tumor growth across multiple cell lines, particularly in colon cancer models .

Anti-inflammatory Activity

In vitro studies have indicated that derivatives similar to this compound possess anti-inflammatory properties by inhibiting COX-2 activity. The following table summarizes findings from related studies:

| Compound | COX-2 Inhibition (%) | IC50 (μM) |

|---|---|---|

| Indolizine Derivative A | 85 | 10 |

| Indolizine Derivative B | 75 | 15 |

| 2-amino-3-(4-fluorobenzoyl)... | 70 | 12 |

These results suggest that the compound may serve as a lead structure for developing new anti-inflammatory agents .

Case Studies

-

Study on Antitumor Activity :

A study involving a series of indolizines demonstrated that compounds with similar structures exhibited significant antitumor activity against human breast cancer cells (MCF-7). The mechanism was linked to apoptosis induction via mitochondrial pathways . -

COX Inhibition Research :

Another investigation focused on the anti-inflammatory potential of indolizines, highlighting their ability to inhibit COX enzymes effectively. This study suggested that modifications on the benzoyl group could enhance inhibitory activity, paving the way for more potent derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.